molecular formula C12H27ClN2O2 B13469100 tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride

tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride

Cat. No.: B13469100
M. Wt: 266.81 g/mol
InChI Key: QPESTCASUMVTIA-HNCPQSOCSA-N
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Description

tert-Butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride typically involves the protection of an amine group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride is used as a protecting group for amines in peptide synthesis. It allows for selective reactions on other functional groups without affecting the amine .

Biology: In biological research, this compound is used in the synthesis of peptide-based drugs and other biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex biomolecules .

Medicine: In medicine, the compound is used in the development of peptide-based therapeutics. It helps in the synthesis of peptides that can act as drugs or drug delivery agents .

Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides and other organic compounds. Its use in industrial processes ensures high yield and purity of the final products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride involves the protection of the amine group through the formation of a carbamate. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine. The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride is unique due to its specific structure and the stability it provides to the amine group. Its ease of removal under mild conditions makes it highly valuable in peptide synthesis and other applications where selective protection of functional groups is required .

Properties

Molecular Formula

C12H27ClN2O2

Molecular Weight

266.81 g/mol

IUPAC Name

tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C12H26N2O2.ClH/c1-10(8-6-5-7-9-13)14-11(15)16-12(2,3)4;/h10H,5-9,13H2,1-4H3,(H,14,15);1H/t10-;/m1./s1

InChI Key

QPESTCASUMVTIA-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](CCCCCN)NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC(CCCCCN)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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